molecular formula C10H5FN2O2 B8612587 7-Fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

7-Fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No. B8612587
M. Wt: 204.16 g/mol
InChI Key: FDLAIBLFQLXGRW-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

A mixture of 7-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (515 mg, 2.8 mmol) (commercially available through AstaTech™, Inc.), ethyl 2-cyanoacetate (303 μL, 2.8 mmol), and triethylamine (793 μL, 5.7 mmol) in DMF (1.4 mL) was stirred at 120° C. for 6 h. The reaction mixture was then concentrated. Upon addition of 1M HCl a precipitate formed, which was isolated by filtration and dried under vacuum, affording 7-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Mass Spectrum (ESI) m/e=205 (M+1).
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
303 μL
Type
reactant
Reaction Step Two
Quantity
793 μL
Type
reactant
Reaction Step Two
Name
Quantity
1.4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[O:11])O[C:8](=[O:12])[NH:7][C:6]=2[CH:13]=1.[C:14]([CH2:16]C(OCC)=O)#[N:15].C(N(CC)CC)C>CN(C=O)C>[F:1][C:2]1[CH:13]=[C:6]2[C:5]([C:10]([OH:11])=[C:16]([C:14]#[N:15])[C:8](=[O:12])[NH:7]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
515 mg
Type
reactant
Smiles
FC=1C=CC2=C(NC(OC2=O)=O)C1
Step Two
Name
Quantity
303 μL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
793 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
ADDITION
Type
ADDITION
Details
Upon addition of 1M HCl a precipitate
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
which was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C(=C(C(NC2=C1)=O)C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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